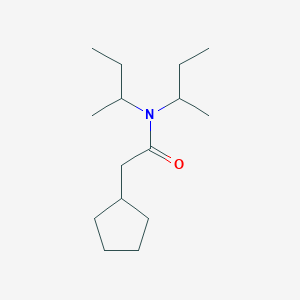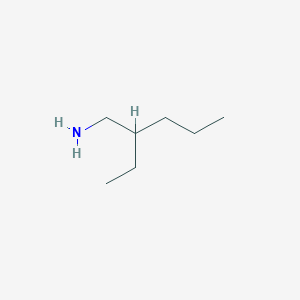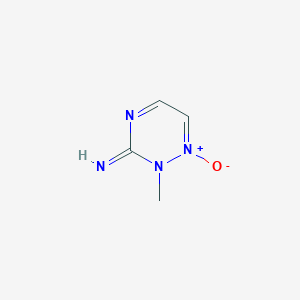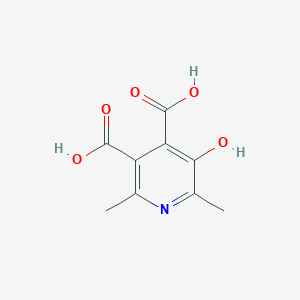
1,1'-(Cyclohexane-1,4-diyl)di(but-2-en-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) is an organic compound characterized by a cyclohexane ring bonded to two but-2-en-1-one groups
Vorbereitungsmethoden
The synthesis of 1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) typically involves the reaction of cyclohexane-1,4-dione with but-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) can be compared with similar compounds such as:
1,1’-Cyclohexane-1,4-diyldiethanone: Similar structure but with ethanone groups instead of but-2-en-1-one groups.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): Contains a cyclohexane ring bonded to aromatic amine groups.
1,1-Bis(4-aminophenyl)cyclohexane: Features a cyclohexane ring bonded to aminophenyl groups. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
94290-95-6 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(4-but-2-enoylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-13(15)11-7-9-12(10-8-11)14(16)6-4-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
KQXDXDGIEDOCEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C1CCC(CC1)C(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)



![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)



